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LENS CULINARIS AGGLUTININ - 117675-52-2

LENS CULINARIS AGGLUTININ

Catalog Number: EVT-1509825
CAS Number: 117675-52-2
Molecular Formula: C145H234N52O44S3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lens culinaris agglutinin is extracted from the seeds of the lentil plant, which is cultivated globally for its nutritional value. The lectin is available in both conjugated forms, such as fluorescein isothiocyanate (FITC) conjugates, and unconjugated forms for diverse applications in research .

Classification

Lens culinaris agglutinin belongs to the family of plant lectins, which are proteins that can bind carbohydrates. It is classified based on its carbohydrate-binding specificity and structural characteristics. The molecular weight of the unconjugated form is approximately 50 kilodaltons, consisting of four subunits with varying sizes .

Synthesis Analysis

Methods

The synthesis of Lens culinaris agglutinin involves several steps:

  1. Extraction: Lentil seeds are harvested and processed to extract the lectin.
  2. Purification: Techniques such as affinity chromatography are employed to purify the lectin from other proteins and impurities.
  3. Conjugation: For applications requiring fluorescence, the purified lectin can be conjugated with fluorescent dyes like fluorescein .

Technical Details

The purification process typically utilizes specific carbohydrate ligands that bind to Lens culinaris agglutinin, allowing for selective isolation. The conditions for extraction and purification must be optimized to maintain the biological activity of the lectin.

Molecular Structure Analysis

Structure

Lens culinaris agglutinin has a complex quaternary structure composed of four polypeptide chains. The two larger chains are approximately 17 kilodaltons each, while the two smaller chains are about 8 kilodaltons each . This structure enables the lectin to effectively bind to its target carbohydrates.

Data

The binding specificity primarily targets α-linked mannose residues, but it can also recognize other sugars depending on the context of the receptor structure . The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Lens culinaris agglutinin participates in various biochemical reactions:

  • Carbohydrate Binding: It binds specifically to mannose and glucose residues on glycoproteins and glycolipids.
  • Inhibition Studies: It has been shown to block certain biological activities, such as nerve growth factor inhibition in cell-free systems .

Technical Details

The binding interactions can be quantitatively analyzed using techniques like surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA), which measure the affinity and kinetics of the interactions.

Mechanism of Action

Process

The mechanism by which Lens culinaris agglutinin exerts its effects involves:

  1. Recognition: The lectin recognizes and binds to specific carbohydrate structures on cell surfaces or in solution.
  2. Aggregation: This binding can lead to cellular aggregation or changes in cell signaling pathways.
  3. Biological Effects: Depending on its target, it may influence processes such as cell adhesion, proliferation, or apoptosis.

Data

Research indicates that Lens culinaris agglutinin can modulate immune responses and has potential therapeutic applications due to its ability to interact with glycosylated proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kilodaltons for the unconjugated form.
  • Solubility: Soluble in physiological buffers; stability is maintained under specific storage conditions (e.g., 4°C) for several months .

Chemical Properties

  • pH Stability: Optimal activity typically occurs at neutral pH (around 7.5).
  • Temperature Stability: While stable at low temperatures, prolonged exposure to higher temperatures may denature the protein.

Relevant analyses often involve determining binding affinities through titration experiments or assessing thermal stability using differential scanning calorimetry.

Applications

Lens culinaris agglutinin has a broad range of scientific applications:

  • Immunofluorescence: Used as a marker in microscopy to visualize glycan structures on cells.
  • Glycobiology Research: Essential for studying carbohydrate-protein interactions and glycan profiling.
  • Clinical Diagnostics: Employed in prenatal screening tests for conditions like Down's syndrome by analyzing variants of α-fetoprotein that react with Lens culinaris agglutinin .
Structural and Biochemical Properties of Lens culinaris Agglutinin

Molecular Composition and Quaternary Structure

Lens culinaris agglutinin (LCA) exhibits a characteristic tetrameric quaternary structure composed of four non-identical subunits: two heavy chains (approximately 17 kDa each) and two light chains (approximately 8 kDa each). This arrangement yields a total molecular weight of approximately 52–53 kDa, as confirmed through biochemical analyses [1] [3] [7]. The tetrameric organization follows an α2β2 configuration, where the subunits are held together through non-covalent interactions and hydrophobic forces that confer structural stability under physiological conditions [3] [10]. This quaternary architecture creates multiple carbohydrate recognition domains essential for its biological function. The primary amino acid sequence contains conserved residues typical of legume lectins, particularly in the carbohydrate recognition domain (CRD), which facilitates specific glycan binding [1].

Table 1: Structural Characteristics of LCA

Structural FeatureDescription
Subunit CompositionTwo α-chains (17 kDa), two β-chains (8 kDa)
Quaternary Structureα2β2 tetramer
Total Molecular Weight52–53 kDa
Structural StabilizationNon-covalent interactions, hydrophobic forces
Metal Ion DependenceRequires Ca²⁺ and Mn²⁺ for binding activity

Carbohydrate-Binding Specificity and Glycan Recognition Mechanisms

LCA demonstrates narrow carbohydrate-binding specificity primarily directed toward α-linked mannose and glucose residues within N-linked glycans. Unlike broad-specificity lectins like concanavalin A (Con A), LCA requires additional structural motifs within its binding pocket for high-affinity interactions. Its binding site accommodates the core trimannosyl structure (Manα1-6Manα1-3Manβ) of N-glycans but exhibits markedly enhanced affinity when an α-1,6-linked fucose residue is present on the innermost N-acetylglucosamine (GlcNAc) of the chitobiose core [1] [2] [7]. This fucose dependency allows LCA to distinguish between subtly different glycoforms, making it invaluable for glycobiology research.

The molecular mechanism involves a composite binding site where the mannose residue anchors the interaction while the fucose residue forms additional hydrophobic contacts and hydrogen bonds with adjacent amino acids in the LCA CRD. This dual requirement was elegantly demonstrated through fluorescence quenching studies showing that LCA’s affinity for fucosylated lactotransferrin (Ka = 9.66 μM⁻¹) is 50-fold higher than for non-fucosylated serotransferrin (Ka = 0.188 μM⁻¹) [2] [5]. Competitive inhibition experiments further confirm that a mixture of 200 mM α-methylmannoside and α-methylglucoside serves as an effective eluent, underscoring the lectin’s dual sugar specificity [1] [10].

Table 2: Carbohydrate-Binding Specificity of LCA

Glycan FeatureBinding AffinityExperimental Evidence
Core α-mannoseModerate (baseline affinity)Glycoprotein subfractionation studies
α-1,6-Fucose on core GlcNAc50-fold enhanced affinityFluorescence quenching (Ka comparison) [5]
Non-fucosylated complex N-glycansWeak or negligible bindingBead-based flow cytometry assays [4]
Inhibiting sugar mixture200 mM α-methylmannoside/α-methylglucosideCompetitive elution [1] [10]

Comparative Analysis with Other Legume Lectins (e.g., Concanavalin A)

LCA belongs to the legume lectin family, sharing a conserved β-sandwich fold and metal ion-dependent carbohydrate recognition with homologs like concanavalin A (Con A). However, critical structural and functional differences distinguish their glycan-binding behaviors:

  • Specificity Breadth: Con A exhibits broad specificity for internal and terminal α-mannosyl/glucosyl residues, enabling binding to diverse high-mannose and hybrid N-glycans. In contrast, LCA’s binding pocket contains steric constraints and hydrophobic sub-sites that necessitate the presence of core fucosylation for high-affinity interactions [1] [4]. This makes LCA a more selective tool for detecting fucosylated glycoforms.

  • Quaternary Structure: Both lectins form tetramers, but LCA’s α2β2 organization differs from Con A’s dimer-of-dimers configuration. This influences their cross-linking potential with cell surface glycoconjugates. Notably, LCA demonstrates superior efficacy in preventing skin allograft rejection in model systems, likely due to its targeted binding to fucosylated immune glycoproteins like immunoglobulins and histocompatibility antigens [1] [3].

  • Inhibiting Sugars: While α-methylmannoside alone effectively inhibits Con A, LCA requires a dual-sugar system (α-methylmannoside/α-methylglucoside) for competitive elution, reflecting its complex binding site geometry [1] [10].

Table 3: Functional Comparison Between LCA and Concanavalin A

PropertyLCAConcanavalin A
Primary Specificityα-Mannose/Glucose + core α-1,6-fucoseInternal/terminal α-mannose/glucose
Affinity Enhancement50-fold by core fucosylationIndependent of fucose
Inhibiting/Eluting Sugars200 mM α-methylmannoside/α-methylglucoside200 mM α-methylmannoside
Quaternary Structureα2β2 tetramerDimer of dimers
Glycoprotein ApplicationsSubfractionation of fucosylated glycoformsBroad glycoprotein isolation

Role of α-Linked Fucose in Enhanced Affinity

The α-1,6-linked fucose residue attached to the core GlcNAc of N-glycans serves as a critical affinity amplifier for LCA. Structural analyses reveal that this fucose moiety inserts into a hydrophobic sub-pocket adjacent to the primary mannose-binding site, forming van der Waals contacts and hydrogen bonds that stabilize the lectin-glycan complex [2] [5]. This interaction is so consequential that its absence reduces LCA’s binding affinity to near-background levels, as observed with non-fucosylated serotransferrin [5].

Biophysical studies using fluorescein-labeled LCA (LCA-FITC) provide mechanistic insights into fucose-induced stabilization. Fluorescence quenching experiments with iodide demonstrated that the binding of fucosylated lactotransferrin (LTF) does not alter the solvent accessibility of the FITC probe, indicating minimal conformational rearrangement in LCA. In contrast, non-fucosylated serotransferrin (STF) binding increased iodide quenching efficiency by 25%, suggesting enhanced structural dynamics at the glycan-binding site when the high-affinity fucose anchor is absent [5]. Temperature-dependent quenching further corroborated these findings: LCA-LTF complexes exhibited reduced thermal quenching compared to LCA-STF, implying that fucose binding restricts molecular fluctuations around the binding pocket [5].

This fucose dependence is exploited in biotechnology for purifying fucosylated glycoproteins—including α2-macroglobulin and immunoglobulins—using LCA-affinity chromatography after initial isolation with Con A [1] [7]. The specificity also underpins LCA’s utility in detecting disease-associated fucosylation changes, such as in cancer and inflammation biomarkers.

Properties

CAS Number

117675-52-2

Product Name

LENS CULINARIS AGGLUTININ

Molecular Formula

C145H234N52O44S3

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